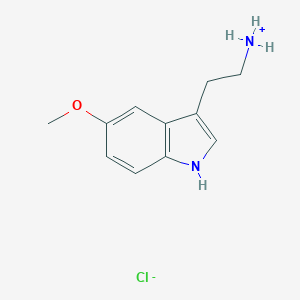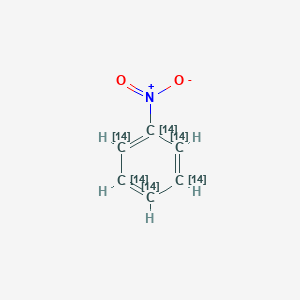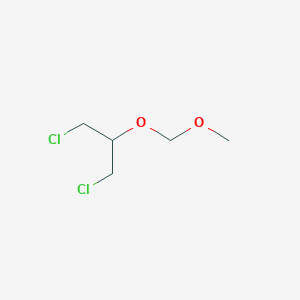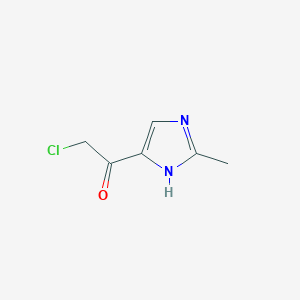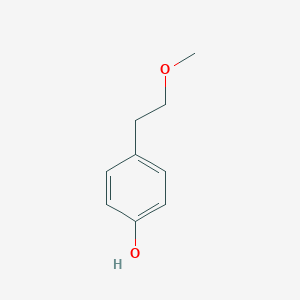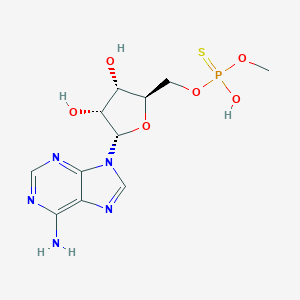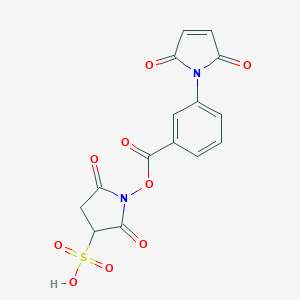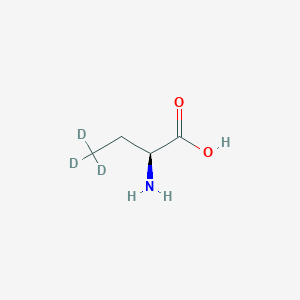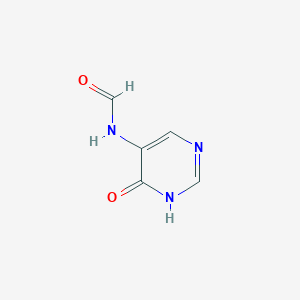
Acetyl-L-Homoserinlacton
Übersicht
Beschreibung
Acetyl-L-Homoserinlacton ist ein Mitglied der N-Acylhomoserinlacton-Familie, die Signalmoleküle sind, die am bakteriellen Quorum Sensing beteiligt sind. Quorum Sensing ist ein Mechanismus der Kommunikation zwischen Bakterien, der ein koordiniertes Verhalten basierend auf der Populationsdichte ermöglicht. Diese Moleküle spielen eine entscheidende Rolle bei der Regulierung verschiedener bakterieller Funktionen, einschließlich Virulenz, Biofilmbildung und Biolumineszenz .
Wissenschaftliche Forschungsanwendungen
Acetyl-L-Homoserinlacton hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um Quorum-Sensing-Mechanismen zu untersuchen und neuartige antimikrobielle Mittel zu entwickeln. In der Biologie hilft es, die bakterielle Kommunikation und das Verhalten zu verstehen. In der Industrie wird es bei der Produktion von hochwertigen Verbindungen wie L-Methionin und γ-Butyrolacton verwendet .
Wirkmechanismus
This compound übt seine Wirkungen durch Quorum Sensing aus, wobei es als Autoinduktor fungiert. Die LuxI-Typ-Enzyme synthetisieren this compound-Moleküle, die dann an LuxR-Typ-Proteine (AHL-transkriptionelle Regulatoren) binden, um die Genexpression zu regulieren. Diese Regulation beeinflusst verschiedene bakterielle Funktionen, einschließlich Wachstum, Virulenz und Biofilmbildung .
Zukünftige Richtungen
The study of AHLs is still in its infancy. Current research focuses on compositions of AHLs and their potential role in nitrogen transformation in intertidal marshes . The key nodes for OAH synthesis have been clarified and corresponding strategies have been proposed . This study would lay a foundation for OAH bioproduction .
Wirkmechanismus
Target of Action
Acetyl-L-homoserine lactone (AHL) is a key signaling molecule used by Gram-negative bacteria in a communication process known as quorum sensing . The primary targets of AHL are the LuxI-type enzymes that synthesize AHL molecules, and the LuxR-type proteins (AHL transcriptional regulators) that bind to AHLs to regulate quorum sensing-dependent gene expression .
Mode of Action
AHLs interact with their targets to modulate gene expression. The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate quorum sensing-dependent gene expression . This interaction helps bacteria sense population density and adapt under undesirable survival conditions .
Biochemical Pathways
AHLs are involved in various biochemical pathways. They play a significant role in the organization of bacterial genes that adapt to harsh environmental conditions . They are involved in the regulation of tasks such as biofilm formation, virulence activity of bacteria, production of antibiotics, plasmid conjugal transfer, pigmentation, and production of exopolysaccharide (EPS) .
Pharmacokinetics
Research on the production of o-acetyl-l-homoserine (oah), a metabolic intermediate for the production of homoserine lactone, suggests that metabolic engineering strategies can be used to optimize the production of oah .
Result of Action
The action of AHLs results in the modulation of gene expression in bacteria, which can lead to changes in bacterial behavior such as biofilm formation, virulence, antibiotic production, and more . For instance, AHLs have been found to improve or inhibit the methane production performance of anaerobic granular sludge .
Action Environment
The action of AHLs can be influenced by environmental factors. For instance, AHLs are part of an interkingdom signaling system, allowing cross-talk between gut microorganisms and the host . Furthermore, AHLs can adapt to harsh environmental conditions, playing a significant role in the organization of bacterial genes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Acetyl-L-Homoserinlacton kann durch die Reaktion von Acylträgerproteinen mit S-Adenosylmethionin synthetisiert werden. Diese Reaktion spendet das Äquivalent von 4-Aminobutyrolacton, wobei Methylthioadenosin als Nebenprodukt entsteht . Zusätzlich kann Homoserinlacton durch die proteolytische Reaktion von Cyanbromid mit einem Methioninrest hergestellt werden .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst oft mikrobielle Fermentationsprozesse. Beispielsweise wurde Corynebacterium glutamicum so gentechnisch verändert, dass es hohe Ausbeuten an O-Acetyl-L-Homoserin, einem Vorläufer von this compound, durch Pfadverstärkung und Acetatzufuhr produziert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Acetyl-L-Homoserinlacton unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell für seine Rolle im Quorum Sensing und anderen biologischen Prozessen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen S-Adenosylmethionin, Cyanbromid und verschiedene Acylträgerproteine . Die Reaktionsbedingungen umfassen typischerweise spezifische Enzyme und kontrollierte Umweltfaktoren, um die gewünschte Produktbildung zu gewährleisten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene N-Acylhomoserinlactone mit unterschiedlichen Acylk Kettenlängen und Substitutionen. Diese Produkte sind entscheidend für die bakterielle Kommunikation und Regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen zu Acetyl-L-Homoserinlacton umfassen andere N-Acylhomoserinlactone wie N-3-Oxo-dodecanoyl-L-homoserinlacton, N-3-Hydroxydodecanoylhomoserinlacton und N-3-Oxododecenoylhomoserinlactone . Diese Verbindungen teilen ähnliche Strukturen und Funktionen, unterscheiden sich jedoch in ihren Acylk Kettenlängen und Substitutionen, was ihre spezifischen Rollen im Quorum Sensing und der bakteriellen Kommunikation beeinflussen kann .
This compound ist aufgrund seiner spezifischen Acylk Kettenlänge und seiner Rolle bei der Regulierung bakterieller Funktionen durch Quorum Sensing einzigartig. Seine Fähigkeit, die Genexpression und das bakterielle Verhalten zu modulieren, macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSXMDQVYYCSDA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Piscirickettsia salmonis producing Acetyl-L-homoserine lactone?
A1: Piscirickettsia salmonis is the causative agent of piscirickettsiosis, a significant disease affecting salmonid fish in aquaculture. [] The discovery that this bacterium produces AHL, a known quorum sensing molecule, is crucial. [] Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density, influencing virulence, biofilm formation, and other processes. [] Understanding how AHL functions in P. salmonis could offer insights into its pathogenicity and potential targets for disease control.
Q2: How was Acetyl-L-homoserine lactone production confirmed in Piscirickettsia salmonis?
A2: Researchers utilized a two-pronged approach to confirm AHL production:
Q3: What are the implications of the identified Acetyl-L-homoserine lactone synthesis pathway in Piscirickettsia salmonis?
A3: While the study confirmed Acetyl-L-homoserine lactone production, the specific synthesis pathway in P. salmonis remains unclear. [] The authors suggest an alternative route might be involved, differentiating it from well-characterized AHL synthesis pathways in other bacteria. Further research into this unique pathway could reveal novel regulatory mechanisms within P. salmonis, potentially offering targets for antibacterial development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

